An In-depth Technical Guide to tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate
An In-depth Technical Guide to tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The azepane scaffold, a seven-membered nitrogen-containing ring, is a privileged structure in numerous biologically active compounds.[1][2] This guide delves into the chemical structure, physicochemical properties, and detailed spectroscopic characterization of the title compound. Furthermore, it outlines a robust synthetic protocol and explores its versatile applications in the synthesis of complex molecular architectures with therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important synthetic intermediate.
Introduction: The Significance of the Azepane Scaffold
The azepane ring system is a recurring motif in a wide array of natural products and synthetic pharmaceuticals. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, which is a critical factor in optimizing interactions with biological targets.[2] The incorporation of the azepane scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. As such, functionalized azepanes like tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate are highly sought-after intermediates in the synthesis of novel therapeutics.[3]
Molecular Structure and Physicochemical Properties
tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate possesses a well-defined chemical structure that combines several key functional groups, making it a versatile synthetic precursor. The molecule features a central seven-membered azepane ring, which is N-protected with a tert-butoxycarbonyl (Boc) group. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions.[4] The presence of a ketone at the 3-position and a benzyloxy group at the 5-position provides two distinct points for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C18H25NO4 | [3][5] |
| Molecular Weight | 319.4 g/mol | [3][5] |
| CAS Number | 1801454-87-4 | [3] |
| Appearance | White crystalline solid | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC(=O)C1)OCC2=CC=CC=C2 | [3] |
Storage: The compound should be stored in an inert atmosphere at room temperature to ensure its stability.[3]
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is essential for its unambiguous identification and for monitoring its reactions. The following sections detail the expected spectroscopic data based on its chemical structure and analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
-
Aromatic Protons (Benzyloxy Group): A multiplet in the range of δ 7.2-7.4 ppm is expected, corresponding to the five protons of the phenyl ring.[6]
-
Benzyl Protons (-OCH₂Ph): A singlet is anticipated around δ 4.5 ppm for the two protons of the benzylic methylene group.[7]
-
Azepane Ring Protons: A series of multiplets between δ 2.0 and 4.0 ppm would represent the protons of the azepane ring. The exact chemical shifts and coupling patterns will be influenced by the ring's conformation.
-
tert-Butyl Protons (Boc Group): A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to nine protons, is indicative of the tert-butyl group.[6]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
-
Carbonyl Carbon (Ketone): A signal in the downfield region, typically around δ 205-210 ppm, is characteristic of a ketone carbonyl.
-
Carbonyl Carbon (Boc Group): The carbonyl carbon of the tert-butoxycarbonyl group is expected to appear around δ 155 ppm.[8]
-
Aromatic Carbons (Benzyloxy Group): Signals for the aromatic carbons will be observed in the δ 127-138 ppm region.[8]
-
tert-Butyl Carbon (Boc Group): The quaternary carbon of the tert-butyl group will produce a signal around δ 80 ppm, and the methyl carbons will resonate at approximately δ 28 ppm.[9]
-
Azepane Ring and Benzyl Methylene Carbons: The remaining carbons of the azepane ring and the benzylic methylene group will give rise to signals in the δ 20-80 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
-
C=O Stretching (Ketone): A strong absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of a ketone carbonyl.[10]
-
C=O Stretching (Carbamate): Another strong absorption band, corresponding to the carbonyl of the Boc protecting group, should appear around 1680-1700 cm⁻¹.[11]
-
C-O Stretching (Ether): A band in the range of 1050-1150 cm⁻¹ will indicate the C-O stretching of the benzyloxy ether.[12]
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 320.4.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).[13][14] Cleavage of the benzyloxy group could also be a prominent fragmentation route.[15]
Synthesis and Reaction Mechanisms
The synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate can be achieved through a variety of synthetic strategies. A common and efficient approach involves the oxidation of the corresponding secondary alcohol, tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate.
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol: Oxidation of a Secondary Alcohol
This protocol describes a general procedure for the oxidation of tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate to the corresponding ketone.
Materials:
-
tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve tert-butyl 5-(benzyloxy)-3-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (PCC or DMP, ~1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for DMP oxidation).
-
Filter the reaction mixture through a pad of Celite® to remove solid byproducts.
-
Wash the filter cake with DCM.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents the introduction of moisture, which can deactivate some oxidizing agents.
-
Anhydrous Solvent: Essential for the efficacy of many oxidation reactions.
-
Choice of Oxidizing Agent: PCC and DMP are widely used for the mild and selective oxidation of secondary alcohols to ketones without over-oxidation.[16]
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting material and reaction byproducts.
Applications in Drug Discovery and Development
tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone and the benzyloxy group offer handles for a variety of chemical transformations, including but not limited to:
-
Reductive Amination: The ketone can be converted to an amine, allowing for the introduction of diverse substituents.
-
Wittig Reaction: The carbonyl group can be transformed into a carbon-carbon double bond.
-
Debenzylation: The benzyloxy group can be cleaved to reveal a secondary alcohol, which can be further functionalized.
These transformations enable the generation of libraries of diverse azepane derivatives for screening against various biological targets. The azepane scaffold has been incorporated into molecules targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[17]
Caption: Role of the title compound in a typical drug discovery workflow.
Conclusion
tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a strategically important building block in the field of medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, makes it an invaluable tool for the synthesis of novel azepane-containing compounds with therapeutic potential. This technical guide has provided a detailed overview of its chemical properties, spectroscopic characterization, a reliable synthetic protocol, and its applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile synthetic intermediates is poised to increase, making a thorough understanding of their chemistry essential for researchers in the field.
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